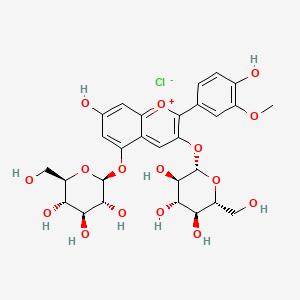

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Effects

Paeonin has been found to have strong antioxidant effects. It has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage in vitro . This effect is both dose- and time-dependent, and it’s mediated by the PI3K/Akt-mediated Nrf2 signaling pathway . This suggests that Paeonin could potentially be used in treatments for diseases where oxidative stress plays a key role.

Cell Cycle Promotion

Research has shown that Paeonin can promote cell cycle progression . It has been found to increase the expression of Cyclin D1 and p27 proteins, which are key regulators of the cell cycle . This suggests that Paeonin could potentially be used in treatments for diseases where cell cycle regulation is disrupted, such as cancer.

Anti-apoptotic Effects

Paeonin has been found to suppress apoptosis (programmed cell death) in cells exposed to H2O2 . It increases the expression of Bcl2, total Caspase3 and total Caspase8 proteins, and decreases the expression of Bax, p-Caspase3 and p-Caspase8 proteins . This suggests that Paeonin could potentially be used in treatments for diseases where apoptosis is dysregulated, such as neurodegenerative diseases.

Medicinal Plant Resource

Paeonin is a principal medicinal component of Paeoniaceae, a family of plants with significant medicinal values in China . The roots, leaves, stems, and petals of these plants contain considerable amounts of Paeonin . This suggests that Paeonin could potentially be used in the development of new medicinal resources.

Potential Traditional Chinese Medicine Resource

Based on the standards of the Chinese Pharmacopoeia, several species of Paeoniaceae that contain Paeonin could be used as potential traditional Chinese medicinal resources . This suggests that Paeonin could potentially be used in the development of new traditional Chinese medicines.

Freeze-Drying Method for Paeonin Extraction

Research has shown that the freeze-drying method can be used to extract Paeonin from root samples of Paeoniaceae plants . This method results in a higher Paeonin content compared to the traditional air-drying method . This suggests that Paeonin could potentially be used in the development of new extraction methods for medicinal compounds.

Mecanismo De Acción

Target of Action

It’s known that paeonin has a wide range of beneficial phytochemical profiles .

Mode of Action

Paeonin interacts with its targets to exert anti-oxidative effects . It has been shown to up-regulate the expressions of Keap1, Nrf2, HO-1, and NQO1 proteins, which are key players in the cellular response to oxidative stress .

Biochemical Pathways

Paeonin affects the PI3K/Akt-mediated Nrf2 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. By activating this pathway, Paeonin enhances the cell’s ability to combat oxidative damage .

Pharmacokinetics

It’s known that paeonin exhibits powerful anti-inflammatory and immune regulatory effects .

Result of Action

Paeonin has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage . It promotes cell cycle progression and suppresses apoptosis, leading to increased cell viability . These effects are likely due to its anti-oxidative properties and its ability to activate the Nrf2 signaling pathway .

Action Environment

The action of Paeonin can be influenced by various environmental factors. For instance, the method of drying used in the preparation of Paeonin can affect its content and bioavailability . Freeze-drying has been shown to preserve Paeonin content better than air-drying .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMPWTZYGSAEU-CYUNEVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

CAS RN |

132-37-6 | |

| Record name | Peonidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

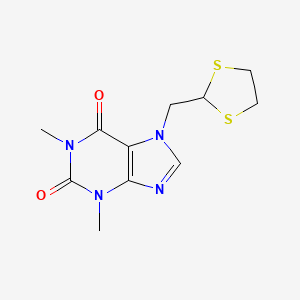

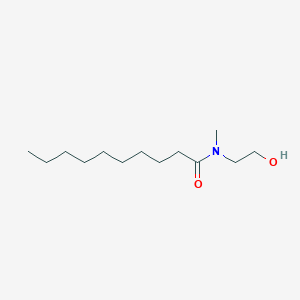

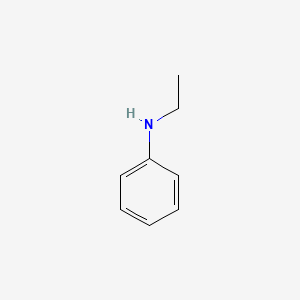

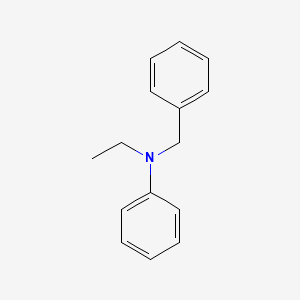

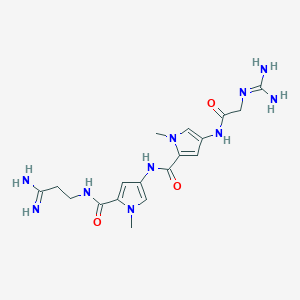

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the traditional medicinal uses of plants containing paeonin?

A1: Paeonia species, particularly Paeonia emodi and Paeonia officinalis, have a long history of use in traditional medicine systems like Ayurveda, Unani, and Traditional Chinese Medicine. These plants, containing paeonin, have been traditionally employed for various purposes, including treating hypertension, asthma, convulsions, epilepsy, bronchitis, ascites, uterine abnormalities, and skin ailments. [, , ]

Q2: How can I identify and quantify paeonin in plant material or pharmaceutical preparations?

A2: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine paeonin content in various matrices. This method provides accurate and repeatable results and has been validated for use in quality control of pharmaceutical preparations containing paeonin. [, , ] Additionally, near-infrared spectroscopy (NIR) combined with chemometric methods offers a rapid, non-destructive alternative for both qualitative and quantitative analysis of paeonin in complex mixtures. [, ]

Q3: Has paeonin demonstrated any specific biological activities in research settings?

A3: Studies have shown paeonin exhibits inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. [, , ] Further research suggests that paeonin extracted from potatoes can protect gastric epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2) in in vitro settings, potentially through the PI3K/Akt-mediated Nrf2 signaling pathway. []

Q4: What are the potential applications of paeonin based on current research findings?

A4: While further research is needed, the identified biological activities of paeonin suggest potential applications in several areas. Its lipoxygenase-inhibiting properties indicate potential as an anti-inflammatory agent. [, , ] The demonstrated protective effects against oxidative damage in gastric cells warrant further investigation into its potential for treating gastric ulcers or other oxidative stress-related disorders. []

Q5: Are there any known structural analogs of paeonin, and do they exhibit similar biological activities?

A5: Research has identified several monoterpene glycosides structurally related to paeonin, such as paeonins A, B, and D, isolated from Paeonia emodi and Paeonia lactiflora. [, ] These compounds also exhibited inhibitory activity against lipoxygenase, suggesting a potential structure-activity relationship within this class of compounds. [, ] Further studies are needed to explore the specific structural features contributing to their bioactivities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.